4-Ethylphenyl 4-methylbenzoate
Description
4-Ethylphenyl 4-methylbenzoate is an aromatic ester composed of a 4-ethylphenol moiety esterified with 4-methylbenzoic acid. Its structure features two substituted aromatic rings: a 4-ethylphenyl group (electron-donating substituent) and a 4-methylbenzoyl group. This compound is of interest in materials science and pharmacology due to the steric and electronic effects of its substituents.
Properties
Molecular Formula |
C16H16O2 |
|---|---|
Molecular Weight |
240.3 g/mol |
IUPAC Name |
(4-ethylphenyl) 4-methylbenzoate |
InChI |
InChI=1S/C16H16O2/c1-3-13-6-10-15(11-7-13)18-16(17)14-8-4-12(2)5-9-14/h4-11H,3H2,1-2H3 |
InChI Key |
HTPRMVXLNHYSDE-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis is a primary reaction pathway for esters. For 4-ethylphenyl 4-methylbenzoate, both acid- and base-catalyzed mechanisms are applicable.
Acid-Catalyzed Hydrolysis
-
Mechanism : Protonation of the carbonyl oxygen enhances electrophilicity, followed by nucleophilic attack by water to form a tetrahedral intermediate. Subsequent proton transfers and cleavage yield 4-methylbenzoic acid and 4-ethylphenol .
-
Conditions : Concentrated H₂SO₄ or HCl in aqueous ethanol at elevated temperatures.
Base-Promoted Hydrolysis (Saponification)
-
Mechanism : Hydroxide ion attacks the carbonyl, forming a tetrahedral intermediate. Cleavage releases 4-methylbenzoate salt and 4-ethylphenol .
| Reaction Type | Reagents/Conditions | Products | Yield (Documented) |
|---|---|---|---|
| Acidic Hydrolysis | H₂SO₄, H₂O, heat | 4-Methylbenzoic acid + 4-Ethylphenol | Not reported |
| Basic Hydrolysis | NaOH, H₂O/EtOH, reflux | Sodium 4-methylbenzoate + 4-Ethylphenol | Not reported |
Aminolysis
Aminolysis involves nucleophilic substitution by amines, forming amides. While direct data on this compound is limited, analogous reactions with aryl carbonates suggest:
-
Mechanism : Concerted or stepwise pathways depending on amine basicity. For example, secondary alicyclic amines react via concerted mechanisms (β = 0.44 in Brønsted plots), while anilines show borderline behavior .
Nitration
The aromatic ring undergoes electrophilic substitution. For methyl benzoate analogues, nitration occurs meta to the ester group .
| Substrate | Reagents | Major Product | Regioselectivity |
|---|---|---|---|
| Methyl benzoate | HNO₃/H₂SO₄, 0°C | Methyl 3-nitrobenzoate | Meta |
| This compound (predicted) | Same conditions | 3-Nitro-4-methylbenzoate ester | Meta (expected) |
Transesterification
Palladium-catalyzed reactions enable ester exchange. For example, phenyl formate reacts with aryl halides to form new esters .
| Substrate | Alcohol | Catalyst System | Product | Yield |
|---|---|---|---|---|
| 4-Bromotoluene | Phenyl formate | PdCl₂(PhCN)₂/xantphos | Phenyl 4-methylbenzoate | 99% |
Reduction
Esters reduce to primary alcohols using hydride agents.
-
Mechanism : LiAlH₄ delivers hydrides to the carbonyl, forming a tetrahedral intermediate. Subsequent cleavage yields benzyl alcohol derivatives .
| Reducing Agent | Conditions | Products |
|---|---|---|
| LiAlH₄ | Dry ether, reflux | 4-Methylbenzyl alcohol + 4-Ethylphenol |
Bromination
Electrophilic bromination of the aromatic ring is directed by substituents. The ethyl group on the phenyl ring may activate para/ortho positions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Conformational Analysis
The spatial arrangement of substituents significantly impacts molecular properties. Key comparisons include:
Table 1: Structural Parameters of Selected Aryl Benzoates
Key Findings:
- Substituent Position: Ortho-substituents (e.g., 2MP4MBA) increase dihedral angles due to steric hindrance, while para-substituents (e.g., 4MP4MBA) allow closer ring alignment .
- Electron Effects: Electron-withdrawing groups (e.g., Cl in 35DCP4MeBA) reduce dihedral angles compared to electron-donating groups (e.g., ethyl or methyl) .
Electron-Donating Effects:
- For example, imidazolidinic derivatives with 4-ethylphenyl substituents (e.g., IM-3) exhibit antinociceptive properties, attributed to increased electron donation .
- In contrast, chlorinated derivatives (e.g., 35DCP4MeBA) show reduced electron density, affecting reactivity and interaction with biological targets .
Thermal and Material Properties:
- Methyl and ethyl substituents influence melting points and solubility. For instance, phenyl 4-methylbenzoate is a trace component in polymer oxidation byproducts, suggesting stability under thermal stress .
- Ethyl groups may enhance hydrophobicity compared to methyl, impacting applications in coatings or drug delivery systems.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-Ethylphenyl 4-methylbenzoate, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves esterification between 4-ethylphenol and 4-methylbenzoyl chloride under anhydrous conditions. Catalytic acid (e.g., H₂SO₄) or base (e.g., DMAP) can enhance reaction efficiency. Purity optimization includes column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol. Monitoring via TLC and NMR (¹H/¹³C) ensures intermediate validation. Radical recombination pathways, such as those involving aryl diazonium salts (e.g., 4-ethylphenyl diazonium tetrafluoroborate), may also be explored for regioselective synthesis .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Key techniques include:
- X-ray Diffraction (XRD) : Resolves crystal structure, dihedral angles between aromatic rings (e.g., ~47.98°–63.89° in related benzoates), and hydrogen-bonding networks .
- ¹H/¹³C NMR : Assigns proton environments (e.g., ethyl/methyl substituents) and confirms ester linkage.
- FT-IR : Identifies ester carbonyl stretches (~1720 cm⁻¹) and aromatic C-H vibrations.
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···O) using crystallographic data .
Advanced Research Questions
Q. How do intermolecular interactions influence the crystal packing of this compound, and what analytical methods are used?
- Methodological Answer : Crystal packing is governed by weak interactions like C–H···O hydrogen bonds and van der Waals forces. Energy frameworks derived from Hirshfeld surface analysis reveal dominant dispersion forces, while dihedral angles between benzene rings (e.g., 47.98°–63.89°) dictate molecular conformation . Helical chains along crystallographic axes (e.g., b-axis) are stabilized by hydrogen bonds, as shown in related 4-chlorophenyl/4-methylbenzoate analogs . SHELX software (e.g., SHELXL/SHELXS) is critical for refining crystallographic models and validating bond parameters .
Q. How can enzyme kinetics studies involving 4-methylbenzoate derivatives inform the reactivity of this compound?
- Methodological Answer : Initial velocity patterns (e.g., 1/V vs. 1/[substrate]) for enzymes like CBL (CoA-linked) reveal competitive/non-competitive inhibition mechanisms. For 4-methylbenzoate, kinetic constants (kcat = 6.3–8.2 s⁻¹, KM = 14–30 μM) indicate substrate affinity and catalytic efficiency . Double-reciprocal plots (Lineweaver-Burk) fitted to rate equations (e.g., Equation 1: V = (kcat[E]T[S])/(KM + [S])) quantify cofactor (ATP/CoA) effects. Similar approaches can assess 4-ethylphenyl derivatives’ interactions with metabolic enzymes .
Q. What computational methods are suitable for modeling the electronic structure of this compound, and how do substituents affect its properties?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict electronic properties, such as HOMO-LUMO gaps and charge distribution. Substituents (e.g., ethyl vs. methyl) alter steric bulk and electron-donating/withdrawing effects, impacting reactivity and photophysical behavior. Molecular docking studies can simulate binding affinities with biological targets (e.g., enzymes), while QSAR models correlate substituent position/type with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
